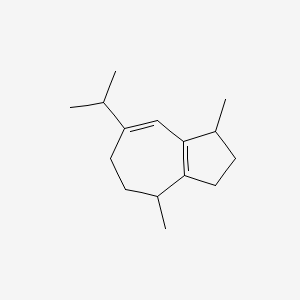
1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6-hexahydroazulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6-hexahydroazulene, also known as guaiazulene, is a dark blue crystalline hydrocarbon. It is a derivative of azulene and is a bicyclic sesquiterpene. This compound is a constituent of some essential oils, mainly oil of guaiac and chamomile oil, which also serve as its commercial sources . Various soft corals also contain guaiazulene as a principal pigment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6-hexahydroazulene can be achieved through several synthetic routes. One common method involves the cyclization of suitable precursors under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or aluminum chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as chamomile oil and oil of guaiac. The extraction process includes steam distillation followed by purification steps to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6-hexahydroazulene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Ketones and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6-hexahydroazulene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in the pigmentation of certain marine organisms.
Medicine: Investigated for its anti-inflammatory properties and potential use in skincare products.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6-hexahydroazulene involves its interaction with molecular targets and pathways. It is known to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The compound also interacts with cellular membranes, stabilizing them and reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Azulene: The parent compound of guaiazulene, known for its blue color and similar electronic structure.
Chamazulene: Another azulene derivative found in chamomile oil, known for its anti-inflammatory properties.
Uniqueness
1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6-hexahydroazulene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its presence in essential oils and its application as a cosmetic color additive further distinguish it from other similar compounds .
Properties
CAS No. |
105369-35-5 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
1,4-dimethyl-7-propan-2-yl-1,2,3,4,5,6-hexahydroazulene |
InChI |
InChI=1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h9-12H,5-8H2,1-4H3 |
InChI Key |
YLPOFTFBOIPYLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=CC2=C1CCC2C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Methanesulfonyl)methyl]-1-(4-methylbenzene-1-sulfonyl)-1H-indole](/img/structure/B14323516.png)
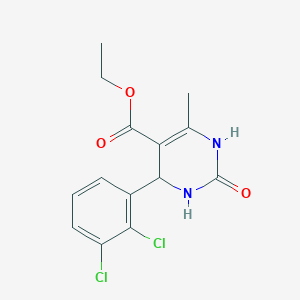
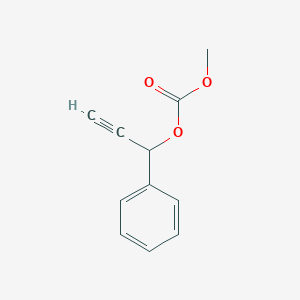

![1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene](/img/structure/B14323548.png)

![Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane](/img/structure/B14323552.png)
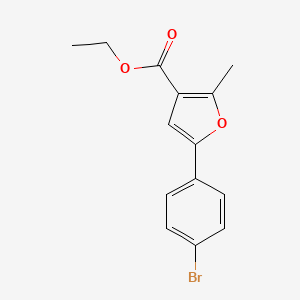
![[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide](/img/structure/B14323571.png)
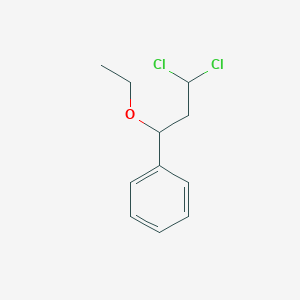
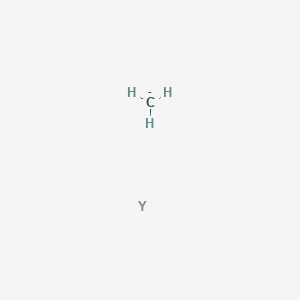
![4-{[(6-Nitro-1,3-benzothiazol-2-yl)amino]methyl}benzoic acid](/img/structure/B14323580.png)
![3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-4-oxobutanoate](/img/structure/B14323589.png)
![2-Ethoxy-3,5-dimethyl-6-[(prop-2-en-1-yl)oxy]oxane](/img/structure/B14323601.png)
